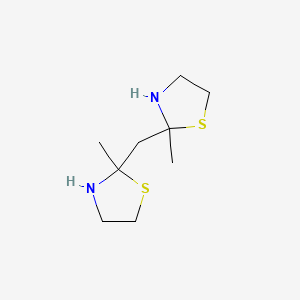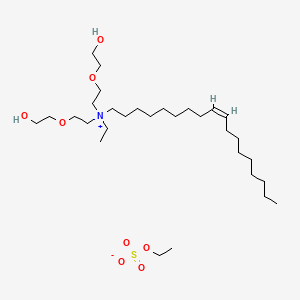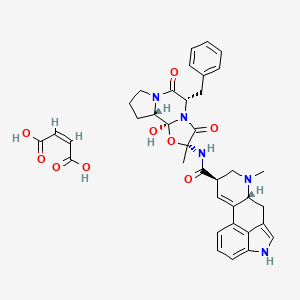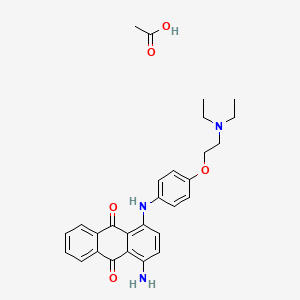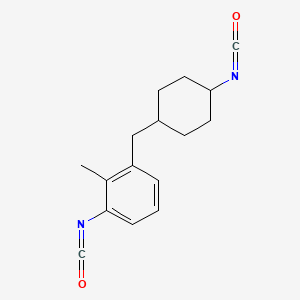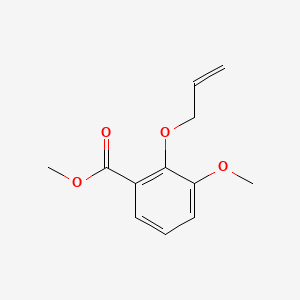
Phenol, p-(bis(2-chloroethyl)amino)-, myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-(bis(2-chloroethyl)amino)-, myristate is a chemical compound with the molecular formula C24H39Cl2NO2. It is an ester derivative of phenol mustard, where the phenol group is substituted with a myristate ester. This compound is known for its unique chemical structure, which includes aromatic rings, ester groups, and tertiary amines.
Méthodes De Préparation
The synthesis of Phenol, p-(bis(2-chloroethyl)amino)-, myristate typically involves the esterification of p-(bis(2-chloroethyl)amino)phenol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Analyse Des Réactions Chimiques
Phenol, p-(bis(2-chloroethyl)amino)-, myristate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the parent phenol and myristic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, p-(bis(2-chloroethyl)amino)-, myristate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mécanisme D'action
The mechanism of action of Phenol, p-(bis(2-chloroethyl)amino)-, myristate involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic effects on rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Phenol, p-(bis(2-chloroethyl)amino)-, myristate can be compared to other similar compounds such as:
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate: This compound has a benzoate ester instead of a myristate ester, which affects its solubility and biological activity.
Phenol, p-(bis(2-chloroethyl)amino)-, stearate: This compound has a stearate ester, making it more hydrophobic compared to the myristate derivative.
Propriétés
Numéro CAS |
83626-93-1 |
|---|---|
Formule moléculaire |
C24H39Cl2NO2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] tetradecanoate |
InChI |
InChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-24(28)29-23-16-14-22(15-17-23)27(20-18-25)21-19-26/h14-17H,2-13,18-21H2,1H3 |
Clé InChI |
KJOVBILBBRGVQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
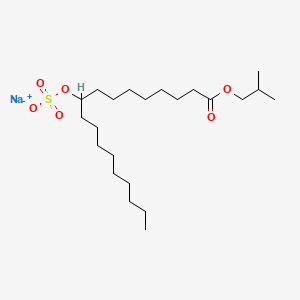
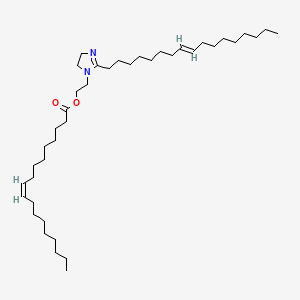
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
